
3-(1,2,2,2-Tetrafluoroethyl)aniline
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Overview
Description
3-(1,2,2,2-Tetrafluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N. It is characterized by the presence of a tetrafluoroethyl group attached to the aniline ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,2-Tetrafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro-3-(1,2,2,2-tetrafluoroethyl)aniline
Reduction: this compound derivatives with different degrees of hydrogenation
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-(1,2,2,2-Tetrafluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethyl)aniline
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
Uniqueness
3-(1,2,2,2-Tetrafluoroethyl)aniline is unique due to the specific positioning of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific reactivity or stability is required.
Biological Activity
3-(1,2,2,2-Tetrafluoroethyl)aniline is an organic compound with significant potential in various scientific fields due to its unique structural properties. This article delves into its biological activity, exploring its interactions with biological macromolecules, potential pharmacological effects, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇F₄N. The compound features a tetrafluoroethyl group attached to an aniline structure, which consists of a phenyl ring bonded to an amino group. The presence of four fluorine atoms enhances its lipophilicity and metabolic stability, making it a subject of interest in pharmacology and materials science.
Reactivity with Biological Macromolecules
Research indicates that this compound interacts with proteins and nucleic acids. These interactions can provide insights into its pharmacological effects and toxicity profiles. Fluorinated compounds often exhibit unique interaction patterns due to their altered electronic properties. The reactivity studies suggest that this compound may influence enzyme activities and receptor binding affinities.
Drug Development Applications
Fluorinated compounds are increasingly explored for their potential as pharmaceuticals. The unique properties imparted by the fluorine atoms can enhance the potency, selectivity, and metabolic stability of drugs. In the case of this compound:
- Synthesis and Screening : The drug discovery process involves synthesizing and screening fluorinated compounds for biological activity through various assays.
- Results : Some fluorinated derivatives have shown promising traits such as improved efficacy against specific biological targets.
Case Studies
-
Fluorinated Anilines in Drug Discovery :
- A study focused on the synthesis of various fluorinated anilines demonstrated enhanced activity against cancer cell lines compared to non-fluorinated counterparts. The introduction of fluorine atoms was found to significantly improve the binding affinity to target proteins.
-
Toxicological Assessments :
- Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicate that while some fluorinated compounds exhibit low toxicity levels, careful evaluation is necessary due to potential metabolic pathways leading to harmful metabolites.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₈H₇F₄N | Enhanced lipophilicity; unique reactivity patterns |
4-(1,2-Dichloroethyl)aniline | C₈H₈Cl₂N | Contains chlorine; differing biological activity |
3-(Trifluoromethyl)aniline | C₈H₇F₃N | Significant differences in electronic properties |
The uniqueness of this compound lies in its specific arrangement of substituents which affects both its chemical reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYFFSOEJUOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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